molecular formula C6H12O4 B13443444 (R)-3,4-Dihydroxybutanoic Acid Ethyl Ester

(R)-3,4-Dihydroxybutanoic Acid Ethyl Ester

Cat. No.: B13443444
M. Wt: 148.16 g/mol
InChI Key: VKYSMCMNKCLRND-RXMQYKEDSA-N
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Description

(R)-3,4-Dihydroxybutanoic Acid Ethyl Ester (CAS 112635-76-4) is a chiral building block of significant interest in organic synthesis and pharmaceutical development . This compound, with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol, serves as a versatile precursor to other high-value intermediates . Ethyl (R)-3,4-dihydroxybutanoate is a key synthetic intermediate on the pathway to 3-hydroxy-γ-butyrolactone (3HBL), a critical chiral scaffold used in the synthesis of statin-class cholesterol-lowering drugs such as Crestor (Rosuvastatin) and Lipitor (Atorvastatin) . It also finds application in the production of various other pharmaceuticals, including the antibiotic Zyvox (Linezolid) and the antihyperlipidemic medication Zetia . The utility of this compound and its derivatives stems from its ability to provide the necessary chiral framework for constructing complex molecules, making it invaluable in medicinal chemistry and process development . It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

ethyl (3R)-3,4-dihydroxybutanoate

InChI

InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m1/s1

InChI Key

VKYSMCMNKCLRND-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)C[C@H](CO)O

Canonical SMILES

CCOC(=O)CC(CO)O

Origin of Product

United States

Mechanistic Insights and Stereochemical Control

Elucidation of Reaction Mechanisms

The formation of (R)-3,4-Dihydroxybutanoic Acid Ethyl Ester can be achieved through various synthetic routes, each with its own mechanistic nuances. A thorough analysis of these pathways is essential for optimizing reaction conditions and maximizing stereoselectivity.

Chemical Reaction Pathway Analysis

Chemical methods for the synthesis of this compound often involve multi-step sequences that rely on well-established organic reactions. The elucidation of these reaction pathways provides a fundamental understanding of the transformations involved.

The vicinal diol functionality in this compound can be susceptible to oxidative cleavage under alkaline peroxide conditions. While direct studies on the ethyl ester are limited, the mechanism can be inferred from the oxidation of other 1,2-diols. The reaction is believed to proceed through the formation of a cyclic periodate-like intermediate with the peroxide species. This intermediate then undergoes a concerted rearrangement, leading to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. ucalgary.ca

In a related process for the preparation of 3,4-dihydroxybutanoic acid from a glucose source, an alkali metal hydroxide (B78521) and hydrogen peroxide are used. nih.gov The mechanism likely involves the deprotonation of the hydroxyl groups by the base, followed by nucleophilic attack of the resulting alkoxide on the peroxide. Subsequent rearrangement and cleavage of the carbohydrate backbone would yield the desired dihydroxybutanoic acid. The stereochemistry of the starting material dictates the stereochemistry of the final product.

Table 1: Reagents for Alkaline Peroxide Oxidation of Glucose-based Precursors

ReagentFunction
Alkali Metal Hydroxide (e.g., NaOH)Base to deprotonate hydroxyl groups
Hydrogen Peroxide (H₂O₂)Oxidizing agent

A common strategy for the synthesis of this compound involves the use of a chiral precursor, such as L-malic acid. The synthesis of a related compound, ethyl (R)-4-cyano-3-hydroxybutyrate, from L-(-)-malic acid proceeds through esterification, reduction, bromination, and cyanation. researchgate.net A similar pathway can be envisioned for the target molecule.

The process would begin with the esterification of both carboxylic acid groups of L-malic acid to yield diethyl L-malate. This is typically achieved by reacting malic acid with ethanol (B145695) in the presence of an acid catalyst. Subsequently, the selective reduction of one of the ester groups is required. This can be challenging but may be accomplished using a sterically hindered reducing agent or by protecting one of the carboxyl groups prior to reduction. A common reducing agent for such transformations is sodium borohydride (B1222165) in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H). The mechanism of ester reduction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the ethoxide leaving group to form an aldehyde intermediate, which is then further reduced to the primary alcohol.

Table 2: Key Steps in the Synthesis from L-Malic Acid

StepReactionReagents
1EsterificationL-Malic Acid, Ethanol, Acid Catalyst
2Selective ReductionDiethyl L-malate, Reducing Agent (e.g., NaBH₄/Lewis Acid)

While not directly leading to the dihydroxy compound, halogenation and cyanation are important transformations of related intermediates. For instance, the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate, a precursor to many pharmaceuticals, can be achieved from ethyl (S)-4-chloro-3-hydroxybutanoate. google.com

The halogenation of a 3,4-dihydroxybutanoate derivative would likely proceed via nucleophilic substitution, where a hydroxyl group is first converted into a good leaving group (e.g., by protonation or conversion to a sulfonate ester) and then displaced by a halide ion.

Cyanation can be achieved by reacting a halogenated precursor with a cyanide salt, such as sodium cyanide. This is a classic SN2 reaction where the cyanide ion acts as a nucleophile, displacing the halide. The stereochemistry at the carbon undergoing substitution is typically inverted during this process. Enzymatic methods using halohydrin dehalogenases have also been developed for the cyanation of chloro-hydroxybutanoates, proceeding through an epoxide intermediate. google.com

Biocatalytic Reaction Pathway Analysis

Biocatalysis offers a powerful alternative to traditional chemical methods, often providing high stereoselectivity under mild reaction conditions. Enzymes such as dehydrogenases and hydrolases play a crucial role in the synthesis of chiral molecules like this compound and its precursors.

Alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of ketones to chiral alcohols. In the context of our target molecule, ADHs are instrumental in the synthesis of key chiral precursors. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate is efficiently catalyzed by specific (S)-selective secondary alcohol dehydrogenases. nih.govresearchgate.net The mechanism involves the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. The enzyme's chiral active site orients the substrate in a specific manner, ensuring that the hydride is delivered to one face of the carbonyl group, thus establishing the desired (R) or (S) stereochemistry at the newly formed secondary alcohol.

Table 3: Performance of Engineered Alcohol Dehydrogenase in the Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate nih.gov

Enzyme VariantSpecific Activity (U/mg)kcat/Km (mM⁻¹·min⁻¹)
Wild Type5.052.82
M3 (W151F-S167A-F215Y)23.0011.22

Hydrolases, particularly lipases and esterases, are another class of enzymes that can be employed for the stereochemical control in the synthesis of esters. They can be used in the kinetic resolution of racemic esters through enantioselective hydrolysis. scirp.orgscispace.comcqvip.com In a kinetic resolution scenario, a racemic mixture of 3,4-dihydroxybutanoic acid ethyl ester could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the desired (R)-enantiomer of the ester unreacted and thus enriched. The mechanism of lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate at a serine residue in the enzyme's active site, followed by nucleophilic attack by water to release the carboxylic acid and regenerate the free enzyme. The enantioselectivity arises from the differential binding affinities of the two enantiomers within the chiral active site of the enzyme.

Co-factor Dependence in Biocatalytic Conversions

The biocatalytic synthesis of this compound and its precursors is highly dependent on nicotinamide (B372718) cofactors, primarily NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) and NADH (Nicotinamide adenine dinucleotide). These cofactors act as hydride donors in the reduction of a carbonyl group to a hydroxyl group, a key step in establishing the desired stereochemistry.

Enzymes such as carbonyl reductases and alcohol dehydrogenases are instrumental in these conversions. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a common precursor, is often catalyzed by NADPH-dependent reductases. nih.govnih.gov An aldehyde reductase from Sporobolomyces salmonicolor has been shown to effectively catalyze this reduction, relying on NADPH as the cofactor. nih.gov Similarly, a robust carbonyl reductase from Burkholderia gladioli (BgADH3) also exhibits excellent activity and enantioselectivity in an NADPH-dependent manner. researchgate.net In many biocatalytic systems, a cofactor regeneration system is employed to overcome the high cost of these cofactors. This is often achieved by coupling the primary reaction with a secondary reaction catalyzed by an enzyme like glucose dehydrogenase (GDH), which oxidizes glucose while regenerating the required NADPH. nih.govnih.gov This enzyme-coupled system allows for a small catalytic amount of the expensive cofactor to be continuously recycled, making the process more economically viable. researchgate.netnih.gov

The table below summarizes examples of enzymes and their cofactor dependence in the synthesis of precursors to this compound.

Enzyme SourceSubstrateProductCofactorCofactor Regeneration SystemReference
Sporobolomyces salmonicolorEthyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoateNADPHGlucose Dehydrogenase (GDH) nih.gov
Burkholderia gladioliEthyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoateNADPHGlucose Dehydrogenase (GDH) researchgate.net
Saccharomyces cerevisiaeEthyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoateNADPHGlucose Dehydrogenase (GDH) nih.gov
Genome-mined (ClCR)Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoateNADHNot specified nih.gov
Pichia stipitisEthyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoateNADHGlucose Dehydrogenase (GDH) researchgate.net

Stereochemical Control and Dynamic Transformations

Dynamic Stereochemistry in Synthetic Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. wikipedia.org This contrasts with classical kinetic resolution, which has a maximum yield of 50%. princeton.edu DKR combines a kinetic resolution step, often enzyme-catalyzed, with in-situ racemization of the less reactive enantiomer. princeton.eduresearchgate.net For this process to be efficient, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu

In the context of synthesizing chiral hydroxy esters, DKR is frequently employed. The process typically involves an enzyme, such as a lipase, that selectively acylates one enantiomer of a racemic alcohol. Simultaneously, a metal catalyst, often ruthenium-based, facilitates the racemization of the unreacted alcohol enantiomer. wikipedia.orgresearchgate.net This continuous interconversion allows the enzyme to eventually transform the entire racemic starting material into a single enantiomer of the acylated product.

While direct examples of DKR applied to this compound are not prevalent in the provided search results, the principle is widely applied to structurally similar molecules like β-hydroxy esters. For instance, dynamic reductive kinetic resolution (DYRKR) of β-keto esters is a well-established method where an enzyme selectively reduces one enantiomer of a rapidly racemizing β-keto ester. nih.gov This approach allows for the generation of specific stereoisomers from a starting material with a stereocenter that can be easily epimerized. wikipedia.orgnih.gov The efficiency of such processes hinges on the compatibility of the biocatalyst and the racemization catalyst under the same reaction conditions. researchgate.net

Enantioselectivity and Diastereoselectivity Control

Achieving high levels of both enantioselectivity and diastereoselectivity is crucial in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Control over stereochemistry is often achieved through asymmetric catalysis, using either chiral chemical catalysts or biocatalysts.

Biocatalytic reductions of prochiral ketones are a prominent method for establishing the stereochemistry at the C3 position. Various microbial reductases have demonstrated high enantioselectivity in the reduction of ethyl 4-chloro-3-oxobutanoate. For example, reductases from Saccharomyces cerevisiae have been identified that can produce either the (R) or (S) enantiomer of ethyl 4-chloro-3-hydroxybutanoate with high exclusivity. nih.gov Specifically, the reductase YDL124W produces the (S)-enantiomer, while YOR120W and YOL151W yield the (R)-enantiomer. nih.gov The enzyme BgADH3 from Burkholderia gladioli also shows excellent enantioselectivity, affording the (R)-product with 99.9% enantiomeric excess (ee). nih.govresearchgate.net

Chemical methods also offer precise stereochemical control. Asymmetric hydrogenation using chiral metal complexes, such as Ruthenium-BINAP catalysts, is an effective strategy. researchgate.net The choice of the chiral ligand ((R)- or (S)-BINAP) dictates the stereochemical outcome of the reduction of the keto group. Furthermore, in reactions involving the formation of multiple stereocenters, such as aldol (B89426) reactions, the choice of Lewis acid and chiral auxiliaries can control both diastereoselectivity (syn vs. anti) and enantioselectivity. researchgate.net

The subsequent conversion of the chiral intermediate, for example, the substitution of the chloro group in ethyl (S)-4-chloro-3-hydroxybutanoate with a cyanide group to form ethyl (R)-4-cyano-3-hydroxybutanoate, is another critical step where stereochemistry must be controlled. This is often achieved using enzymes like halohydrin dehalogenases, which can proceed with high stereospecificity. researchgate.netrsc.org

Optimization of Optical Purity

The optimization of optical purity, typically measured as enantiomeric excess (ee), is a critical aspect of synthesizing enantiomerically pure compounds. Several strategies are employed to maximize the optical purity of this compound and its intermediates.

In biocatalytic methods, screening for the right enzyme is the first step. Different enzymes, even from the same organism, can offer varying levels of stereoselectivity. nih.gov Once a suitable enzyme is identified, optimizing the reaction conditions is crucial. Factors such as pH, temperature, substrate concentration, and the choice of co-solvent can significantly influence the enantioselectivity of the enzymatic reaction. nih.govmdpi.comresearchgate.net For instance, in the bioreduction of ethyl 4-chloro-3-oxobutanoate, operating in a biphasic system (e.g., water-octanol or water-n-butyl acetate) can improve substrate availability and reduce product inhibition, leading to higher conversions and excellent enantiomeric excess (>99% ee). nih.govresearchgate.netresearchgate.net A fed-batch strategy for the substrate can also prevent high substrate concentrations that might be inhibitory or lead to reduced selectivity. nih.govresearchgate.net

For chemical synthesis, the choice of catalyst and reaction conditions is paramount. In asymmetric hydrogenation, the selection of the chiral ligand and the solvent system can dramatically affect the enantiomeric excess of the product. researchgate.net In cases where the initial optical purity is not sufficiently high, it can be enhanced through classical resolution. This might involve the crystallization of diastereomeric salts formed with a chiral resolving agent or enzymatic kinetic resolution where one enantiomer is selectively transformed and then separated. orgsyn.org For example, the enantiomeric excess of (S)-(+)-ethyl 3-hydroxybutanoate can be increased to 100% by crystallization of its 3,5-dinitrobenzoate (B1224709) derivative, followed by alcoholysis. orgsyn.org

The table below highlights findings from various studies on the optimization of optical purity for key intermediates.

IntermediateMethodCatalyst/EnzymeKey Optimization StrategyAchieved Optical Purity (ee)Reference
Ethyl (R)-4-chloro-3-hydroxybutanoateBioreductionBurkholderia gladioli Reductase (BgADH3)Aqueous/octanol biphasic system, substrate fed-batch99.9% researchgate.net
Ethyl (R)-4-chloro-3-hydroxybutanoateBioreductionSporobolomyces salmonicolor Reductasen-butyl acetate-water diphasic system86% nih.gov
Ethyl (S)-4-chloro-3-hydroxybutanoateBioreductionRecombinant E. coli with Pichia stipitis ReductaseWater/n-butyl acetate (B1210297) biphasic system>99% researchgate.net
Ethyl (R)-4-cyano-3-hydroxybutyrateBiocatalysisHalohydrin dehalogenase (HHDH-PL)Optimization of pH and temperature>99% rsc.org
Ethyl (S)-3-hydroxybutanoateBioreductionBaker's YeastAerobic conditions, slow substrate addition>95% orgsyn.org

Analytical Techniques for Structural Elucidation and Stereochemical Purity

Spectroscopic Characterization

Spectroscopy provides fundamental information about the molecular structure, connectivity of atoms, and molecular weight of (R)-3,4-Dihydroxybutanoic Acid Ethyl Ester.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and the carbon-hydrogen framework. The NMR spectra of the (R) and (S) enantiomers are identical when recorded in a standard achiral solvent like deuterochloroform (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic chemical shifts (δ) and coupling constants (J) confirm the structure of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The positions of the signals indicate the types of carbon atoms (e.g., carbonyl, carbinol, methylene, methyl).

Detailed NMR data obtained in deuterochloroform (CDCl₃) are presented below.

Spectrum TypeChemical Shift (δ) ppmMultiplicity & Coupling Constant (J) HzAssignment
¹H NMR4.19quartet, J = 7.1-OCH₂CH₃
¹H NMR4.02multiplet-CH(OH)-
¹H NMR3.65doublet of doublets, J = 11.3, 3.7-CH₂OH (one H)
¹H NMR3.51doublet of doublets, J = 11.3, 6.3-CH₂OH (one H)
¹H NMR2.52doublet, J = 6.3-CH₂C(=O)-
¹H NMR1.28triplet, J = 7.1-OCH₂CH₃
¹³C NMR172.5--C=O
¹³C NMR68.9--CH(OH)-
¹³C NMR66.5--CH₂OH
¹³C NMR61.2--OCH₂CH₃
¹³C NMR40.9--CH₂C(=O)-
¹³C NMR14.3--OCH₂CH₃

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique often used for this type of molecule, which typically forms protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺.

TechniqueIon TypeCalculated m/zFound m/zFormula
HRMS-ESI[M+Na]⁺171.0628171.0628C₆H₁₂O₄Na

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating the target compound from reaction precursors, byproducts, and solvents, as well as for determining its chemical and stereochemical purity.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. To determine the enantiomeric purity, a specialized chiral stationary phase is required. Chiral GC columns, such as those based on cyclodextrin (B1172386) derivatives (e.g., Chirasil-DEX), are capable of separating the (R) and (S) enantiomers, allowing for the direct determination of the enantiomeric excess (e.e.). The analysis of structurally related chiral compounds like ethyl (R)-4-chloro-3-hydroxybutyrate has been successfully performed using columns such as the CHIRALDEX G-TA, demonstrating the utility of this method for quality control.

High-Performance Liquid Chromatography (HPLC) is another key method for purity assessment. For determining enantiomeric purity, chiral stationary phases can be used to separate the enantiomers. An alternative and common approach involves derivatization of the diol ester with a chiral resolving agent to form diastereomers. These diastereomers can then be separated and quantified using standard, non-chiral HPLC columns (e.g., silica (B1680970) gel). For example, derivatization of the hydroxyl groups with an agent like 3,5-dinitrobenzoyl chloride creates diastereomeric esters that exhibit different retention times on a normal-phase HPLC column, allowing for accurate determination of the enantiomeric excess.

Stereochemical Analysis

The confirmation of the stereochemical configuration and the determination of enantiomeric purity are critical for a chiral compound like this compound. The primary methods for this analysis are the chiral chromatographic techniques discussed previously.

Chiral Gas Chromatography (GC): This method provides a direct route to quantifying the ratio of the (R) and (S) enantiomers without the need for chemical modification of the analyte. The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this technique can directly separate enantiomers if a suitable chiral stationary phase is employed.

HPLC of Diastereomeric Derivatives: This indirect method involves a chemical reaction to convert the enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers have distinct physical properties and can be readily separated by standard HPLC. This approach is robust and widely used for the validation of stereochemical purity.

Another established method for determining the enantiomeric purity of chiral alcohols involves derivatization with Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or other similar agents to form diastereomeric esters. The resulting diastereomers can then be analyzed by NMR spectroscopy, often ¹⁹F NMR if a fluorine-containing agent is used, where the signals for the different diastereomers appear at distinct chemical shifts.

Optical Rotation Measurements

Optical rotation is a fundamental technique for the characterization of chiral compounds. It measures the rotation of plane-polarized light as it passes through a sample of a chiral substance. The specific rotation is an intrinsic property of a chiral molecule and is dependent on the temperature, the wavelength of the light, and the solvent used for the measurement.

Interactive Data Table: Optical Rotation Measurement Parameters

ParameterDescriptionExample Value
Wavelength (λ) The wavelength of the light source, commonly the sodium D-line (589 nm).589 nm
Temperature (T) The temperature at which the measurement is taken, typically 20°C or 25°C.25°C
Concentration (c) The concentration of the sample solution in g/100 mL.Data not available
Solvent The solvent in which the chiral compound is dissolved.Data not available
Specific Rotation [α] The calculated specific rotation in degrees.Data not available

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a more advanced chiroptical technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. An ORD spectrum provides more detailed structural information than a single optical rotation measurement. The shape of the ORD curve, particularly the presence of Cotton effects (peaks and troughs) in the vicinity of an absorption band, can be used to determine the absolute configuration of a molecule and to study conformational changes.

Similar to the specific rotation data, detailed Optical Rotatory Dispersion (ORD) studies for this compound are not prominently featured in the available scientific literature. An ORD spectrum would provide valuable information for confirming the stereochemical integrity of this important chiral intermediate. The absence of this data highlights an area for potential future research to fully characterize this compound.

Process Intensification and Industrial Scale Up Considerations

Development of Efficient and Economical Production Routes

The economic viability of producing (R)-3,4-Dihydroxybutanoic Acid Ethyl Ester on an industrial scale is highly dependent on the efficiency of the synthetic route. Research has explored both chemoenzymatic and biocatalytic pathways to achieve high yields and enantiomeric purity.

One prominent chemoenzymatic approach involves the asymmetric reduction of a precursor ketone. For instance, the synthesis of the related chiral intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate, often starts with ethyl 4-chloro-3-oxobutanoate. This precursor undergoes an asymmetric reduction catalyzed by a ketoreductase (KRED) enzyme to yield ethyl (S)-4-chloro-3-hydroxybutanoate. This intermediate is then converted to the final product through a reaction involving a halohydrin dehalogenase. While not a direct synthesis of the target compound, this pathway highlights a common industrial strategy of using enzymes to set the critical stereocenter with high precision.

Alternative chemical syntheses for related compounds have been developed from readily available starting materials such as L-malic acid and (S)-epichlorohydrin, demonstrating the diverse chemical strategies available. Another innovative route involves the depolymerization of poly-(R)-3-hydroxybutanoate (PHB), a biopolymer produced by bacteria like Alcaligenes eutrophus. This process yields enantiomerically pure (R)-3-hydroxybutanoic acid esters, which can serve as precursors.

The table below summarizes and compares different conceptual production routes.

Starting MaterialKey TransformationCatalyst / MethodAdvantages
Ethyl 4-chloro-3-oxobutanoateAsymmetric ReductionKetoreductase (KRED)High enantioselectivity (>99% e.e.)
L-Malic AcidMulti-step chemical synthesisChemical reagentsUtilizes an inexpensive chiral pool starting material
Poly-(R)-3-hydroxybutanoate (PHB)Depolymerization / TransesterificationAcid or Ti(OR)4 catalysisStarts from a renewable, enantiopure biopolymer
Racemic EsterKinetic ResolutionLipase (e.g., Novozym 435)Enzymatic separation of enantiomers

Process Optimization for Large-Scale Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous process optimization to maximize throughput, yield, and cost-effectiveness while ensuring consistent product quality.

For biocatalytic processes, key parameters such as substrate concentration, pH, temperature, and reaction time are critical. In the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a precursor that shares structural similarity, processes have been optimized to handle high substrate concentrations, reaching up to 200 g/L. Such high concentrations are crucial for reducing reactor volume and downstream processing costs. Optimization of reaction conditions, such as maintaining a pH of 7.0 and a temperature of 30-40°C, has been shown to achieve high conversion rates (over 98%) and yields.

One-pot or tandem reactions, where multiple steps are performed in a single reactor, represent a significant process intensification strategy. A bienzymatic, one-pot synthesis has been developed for a related compound, combining a ketoreductase and a halohydrin dehalogenase to streamline the process, reduce intermediate handling, and minimize waste. Fed-batch strategies, where substrates are added incrementally, are also employed to overcome issues of substrate or product inhibition, allowing for higher final product titers.

The choice of reactor is also critical for large-scale operations. While stirred-tank reactors are common, they can cause mechanical stress and attrition of enzyme particles, particularly when using immobilized biocatalysts. For this reason, batchwise loop reactors or packed-bed reactors, where the immobilized enzyme is confined to a column and the reaction mixture is circulated through it, have been successfully implemented for multi-kilogram scale production of similar chiral esters.

ParameterOptimized Value/StrategyRationale
Substrate Concentration Up to 200 g/LIncreases process throughput and reduces solvent usage.
pH Controlled at ~7.0-7.5Maintains optimal enzyme activity and stability.
Temperature 30-40°CBalances reaction rate with enzyme stability.
Reaction Setup One-pot, fed-batch systemsMinimizes unit operations and overcomes enzyme inhibition.
Reactor Type Loop or Packed-Bed ReactorPrevents attrition of immobilized enzyme particles.

Enzyme Immobilization and Reusability in Biocatalysis

Recent advancements have explored novel immobilization carriers, such as amino acid-modified magnetic nanoparticles (e.g., Fe3O4-Arg). These carriers allow for high activity recovery of immobilized whole cells and easy separation using a magnetic field. This technology has been applied to the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, demonstrating the potential for continuous processing in magnetic fluidized bed reactors. The ability to reuse the biocatalyst for multiple cycles without significant loss of activity is a critical factor for industrial feasibility.

Enzyme SystemImmobilization SupportKey Advantage
Candida antarctica Lipase B (CALB)Macroporous acrylic resin (Novozym 435)High stability, solvent compatibility, proven reusability.
Whole Yeast CellsAmino acid-modified magnetic nanoparticlesRapid separation with magnets, suitable for continuous reactors.

Sustainable Synthesis from Renewable Resources

The principles of green chemistry encourage the use of renewable feedstocks to reduce reliance on petrochemicals. Significant research has focused on producing chiral building blocks from biomass.

Carbohydrates, such as cellulose, are the most abundant renewable resources and can be used to produce valuable platform chemicals. An efficient synthetic pathway has been developed to produce (R)-3-hydroxyfatty acids starting from cellulose-derived levoglucosenone. This multi-step synthesis demonstrates a viable route from a non-food biomass source to chiral hydroxy acids, which are structurally related to the target compound. Fermentation of various sugar monomers can also yield compounds like 2,3-butanediol, which can be further functionalized into useful chemical intermediates.

Another important renewable feedstock is poly-(R)-3-hydroxybutanoate (PHB), a biodegradable polyester produced by various microorganisms through fermentation of sugars. As previously mentioned, the controlled depolymerization of PHB provides a direct route to enantiomerically pure (R)-3-hydroxybutanoic acid or its esters, which are valuable chiral precursors. This approach leverages microbial fermentation to produce a stereochemically defined polymer from simple renewable resources, which is then chemically converted into the desired small-molecule building block.

Renewable ResourceConversion MethodIntermediate/Product
CelluloseMulti-step chemical synthesisLevoglucosenone, leading to (R)-3-hydroxyfatty acids
Sugars (via fermentation)Microbial production of PHBPoly-(R)-3-hydroxybutanoate (PHB)
PHB BiopolymerAcid-catalyzed alcoholysis(R)-3-Hydroxybutanoic acid esters

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (R)-3,4-Dihydroxybutanoic Acid Ethyl Ester, and how can enantiomeric purity be ensured?

  • Methodology : Enantioselective synthesis often involves chiral catalysts or enzymatic resolution. For example, silyl-protected intermediates (e.g., tert-butyldimethylsilyl groups) can be used to stabilize hydroxyl groups during esterification . Purification via column chromatography or chiral HPLC is critical to achieving high enantiomeric excess (ee). Analytical techniques like polarimetry or NMR with chiral shift reagents validate purity .

Q. How can researchers detect and quantify this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (C18) and multiple reaction monitoring (MRM) is preferred due to high sensitivity. Derivatization with agents like dansyl chloride enhances ionization efficiency. Calibration curves using deuterated analogs (e.g., rac-3,4-Dihydroxymandelic Acid-d3) improve quantification accuracy in complex samples like serum or urine .

Q. What are the known biological roles of this compound in metabolic pathways?

  • Key Findings : This compound is a urinary metabolite linked to disorders like succinic semialdehyde dehydrogenase (SSADH) deficiency, where its accumulation indicates impaired GABA metabolism . It also interacts with sphingolipid pathways, as elevated levels correlate with diabetic retinopathy progression via ceramide signaling .

Advanced Research Questions

Q. How can contradictions in biomarker studies involving this compound be resolved?

  • Analysis Framework : Conflicting data may arise from cohort heterogeneity (e.g., diabetic vs. non-diabetic populations) or matrix effects (serum vs. urine). Use stratified sampling and multivariate regression to adjust for confounders. Cross-validate findings with orthogonal methods, such as NMR metabolomics, to confirm associations with conditions like chronic kidney disease (CKD) .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism in ceramide-mediated pathologies?

  • Experimental Design :

In vitro : Treat retinal endothelial cells with the ester and measure ceramide synthase activity via LC-MS lipidomics.

In vivo : Use SSADH-deficient murine models to assess tissue-specific accumulation and downstream effects on apoptosis markers (e.g., caspase-3).

Pathway inhibition : Apply sphingosine-1-phosphate (S1P) receptor modulators to test reversibility of pathological phenotypes .

Q. How can researchers optimize chiral separation for high-throughput screening of (R)- vs. (S)-enantiomers?

  • Advanced Techniques :

  • Microfluidic chiral columns : Reduce analysis time while maintaining resolution.
  • Capillary electrophoresis (CE) with cyclodextrin additives : Achieve baseline separation with minimal solvent use.
  • Machine learning : Train models on retention time data to predict optimal mobile-phase conditions for novel analogs .

Q. What are the critical considerations for stability studies of this compound under physiological conditions?

  • Protocol :

  • pH-dependent hydrolysis : Incubate the ester in buffers (pH 4–8) at 37°C and monitor degradation via UV-Vis or LC-MS.
  • Oxidative stability : Expose to reactive oxygen species (ROS) generators (e.g., H2O2) and quantify byproducts like quinones.
  • Storage : Lyophilization in amber vials under argon prevents photodegradation and oxidation .

Methodological Resources

  • Synthesis : Refer to tert-butyldimethylsilyl protection strategies for hydroxyl groups .
  • Analytical Validation : Use deuterated internal standards and MRM transitions (e.g., m/z 179→135 for quantification) .
  • Safety : Follow protocols for handling hygroscopic intermediates and disposing of silyl waste .

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